molecular formula C5H5ClIN3 B1434189 3-chloro-5-iodo-N-methylpyrazin-2-amine CAS No. 1704064-40-3

3-chloro-5-iodo-N-methylpyrazin-2-amine

Cat. No.: B1434189
CAS No.: 1704064-40-3
M. Wt: 269.47 g/mol
InChI Key: ZWGWECWOJJJCPK-UHFFFAOYSA-N
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Description

3-chloro-5-iodo-N-methylpyrazin-2-amine (CAS 1704064-42-5) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazine ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazine derivatives are extensively investigated in scientific research for their wide range of biological activities, including as antibacterial, anticancer, and antiviral agents . The structure of this compound incorporates both chloro and iodo substituents, making it a versatile and valuable intermediate for further synthetic exploration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to create novel chemical entities for screening and development . As a key building block in drug discovery, it can be used to generate libraries of compounds for hit-to-lead optimization. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-chloro-5-iodo-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWECWOJJJCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269941
Record name 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl-
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Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-40-3
Record name 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinamine, 3-chloro-5-iodo-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational blueprint for researchers utilizing 3-chloro-5-iodo-N-methylpyrazin-2-amine in high-value medicinal chemistry campaigns.

Strategic Scaffold Analysis, Synthesis, and Functionalization Logic

Executive Summary

3-chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) represents a high-utility "orthogonal" scaffold in fragment-based drug discovery (FBDD). Its value lies not merely in its molecular weight, but in the chemoselectivity offered by its halogenation pattern. The presence of a "soft" electrophile (Iodine at C5) and a "harder" electrophile (Chlorine at C3) allows for sequential, regioselective cross-coupling reactions, enabling the rapid generation of diverse chemical libraries around the pyrazine core.

This guide details the physicochemical profile, validated synthetic pathways, and strategic application of this molecule in kinase inhibitor and heterocycle design.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are critical for confirming identity via High-Resolution Mass Spectrometry (HRMS) and for calculating Ligand Efficiency (LE) metrics.

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C₅H₅ClIN₃ Pyrazine core + Methyl + Amine + Cl + I
Average Molecular Weight 269.47 g/mol Used for molarity calculations in bulk synthesis.
Monoisotopic Mass 268.9217 Da Used for HRMS/LC-MS identification.
Heavy Atom Count (HAC) 10 Critical for LE calculations (LE = pIC50 / HAC).
ClogP (Predicted) ~2.1 Moderate lipophilicity; suitable for cell permeability.
Isotope Pattern M (100%), M+2 (32%) Distinctive 3:1 ratio due to Chlorine-35/37.
The "Heavy Atom" Implication in Drug Design

While the molecular weight (~269 Da) approaches the fragment limit (300 Da), the Iodine atom (126.9 Da) accounts for nearly 47% of the mass.

  • Ligand Efficiency (LE) Impact: In standard LE calculations (

    
    ), Iodine counts as a single heavy atom despite its mass. This makes the scaffold appear highly efficient in silico.
    
  • Binding Efficiency Index (BEI): When using BEI (

    
    ), the high mass of Iodine penalizes the score.
    
  • Strategic Recommendation: Use this scaffold as a precursor. The Iodine is intended to be displaced (e.g., via Suzuki coupling). Do not optimize the Iodine-containing fragment for final affinity unless exploring halogen bonding interactions in the binding pocket.

Part 2: Synthetic Architecture & Protocols

The synthesis of this molecule requires navigating the nucleophilicity of the amine versus the ring nitrogens. The following protocol prioritizes regioselectivity.

Confirmed Synthetic Pathway

The most robust route proceeds via the iodination of the commercially available 3-chloropyrazin-2-amine, followed by controlled N-methylation.

Step 1: Regioselective Iodination[1]
  • Reagents: N-Iodosuccinimide (NIS), DMF (or MeCN), 80°C.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group at C2 directs the electrophile to the para position (C5). The C3 position is blocked by Chlorine.

  • Outcome: Yields 3-chloro-5-iodopyrazin-2-amine (CAS 1252597-70-8).[2][3][4][5]

Step 2: N-Methylation
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF, 0°C to RT.

  • Critical Control: The pyrazine ring nitrogens are weakly nucleophilic, but the deprotonated amide (created by NaH) is a strong nucleophile.

  • Stoichiometry: Use 1.1 eq of NaH and 1.05 eq of MeI. Excess MeI leads to bis-methylation or formation of the quaternary ammonium salt on the ring nitrogen.

Visualization of Synthetic Logic (DOT Diagram)

SynthesisWorkflow Start 3-chloropyrazin-2-amine (Starting Material) Step1 Reaction 1: Iodination Reagent: NIS, DMF, 80°C Mech: SEAr (Para-directing) Start->Step1 Regioselective Halogenation Intermed Intermediate: 3-chloro-5-iodopyrazin-2-amine Step1->Intermed Step2 Reaction 2: N-Methylation Reagent: NaH (1.1 eq), MeI (1.05 eq) Solvent: THF, 0°C Intermed->Step2 Deprotonation & Alkylation Final Target: 3-chloro-5-iodo-N-methylpyrazin-2-amine Step2->Final

Figure 1: Step-wise synthetic workflow emphasizing regiochemical control.

Part 3: Functionalization Strategy (Orthogonal Reactivity)

The core value of 3-chloro-5-iodo-N-methylpyrazin-2-amine is its ability to undergo sequential cross-coupling.

The Reactivity Hierarchy
  • C5-Iodine (Most Reactive): The C-I bond is weaker and undergoes oxidative addition with Palladium (Pd) catalysts much faster than the C-Cl bond.

    • Primary Application: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heat (40-60°C).

  • C3-Chlorine (Less Reactive): The C-Cl bond is sterically hindered by the adjacent N-methylamine and N1 ring nitrogen.

    • Secondary Application: Requires harsher conditions (high temp, specialized ligands like XPhos or RuPhos) or Nucleophilic Aromatic Substitution (SnAr) with strong nucleophiles.

Strategic Workflow Diagram

ReactivityMap cluster_0 Phase 1: C5-Selective Coupling (Soft) cluster_1 Phase 2: C3-Functionalization (Hard) Core 3-chloro-5-iodo-N-methylpyrazin-2-amine Suzuki Suzuki Coupling (Boronic Acids) Pd(PPh3)4, Na2CO3 Core->Suzuki Preferential Oxidative Addition Sono Sonogashira (Alkynes) Pd/Cu, Amine base Core->Sono SnAr SnAr Displacement (Amines/Alkoxides) Heat, Base Suzuki->SnAr Subsequent Step Buchwald Buchwald-Hartwig (Amides/Amines) Pd2(dba)3, XPhos Suzuki->Buchwald Subsequent Step

Figure 2: Orthogonal reactivity map demonstrating the chemoselective functionalization order (I > Cl).

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, every batch must be validated against the following criteria.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
    
    
  • Isotope Signature: Look for the Chlorine split.

    • Peak A (269.9): 100% relative abundance (

      
      ).
      
    • Peak B (271.9): ~32% relative abundance (

      
      ).
      
    • Note: Iodine is monoisotopic (

      
      ), so it does not add complexity to the pattern, but it creates a significant mass defect.
      
Proton NMR (¹H NMR) in DMSO-d₆
  • H-6 (Pyrazine Ring): Singlet, typically

    
     8.0 - 8.5 ppm. This is the only aromatic proton. Its integration must be 1.0.
    
  • N-Methyl: Doublet (due to coupling with NH) or broad singlet, typically

    
     2.8 - 3.0 ppm. Integration 3.0.
    
  • NH (Amine): Broad singlet/quartet, exchangeable with D₂O.

    
     7.0 - 8.0 ppm.
    

References

  • Matrix Scientific. (2024). Product Data: 3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS 1704064-40-3).[6] Retrieved from

  • National Institutes of Health (NIH). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[1] PMC2992376. Retrieved from

  • Thieme Chemistry. (2019). Efficient Halogenation of 2-Aminopyrazine.[7] Synlett.[7] Retrieved from

  • BenchChem. (2025).[8] Comparative Guide to the Reactivity of Chloropyridines and Pyrazines. Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-chloro-N-methylpyrazin-2-amine analogs.[9] Retrieved from

Sources

Technical Guide: Synthesis of 3-chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-chloro-5-iodo-N-methylpyrazin-2-amine (CAS 1704064-40-3), a critical heterocyclic building block frequently utilized in the development of SHP2 inhibitors and other kinase-targeted therapeutics.

Introduction & Strategic Analysis

3-chloro-5-iodo-N-methylpyrazin-2-amine is a highly functionalized pyrazine scaffold. Its value lies in its three distinct reactive handles, which allow for orthogonal functionalization:

  • C-5 Iodide : A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl or heteroaryl groups.

  • C-3 Chloride : A secondary electrophilic site, less reactive than the iodide, allowing for sequential cross-coupling or nucleophilic aromatic substitution (SNAr) at a later stage.

  • N-Methylamine : A directing group that activates the ring and serves as a hydrogen bond donor/acceptor in final drug candidates.

Retrosynthetic Logic

To synthesize this molecule with high regiocontrol, we must consider the electronic effects of the pyrazine ring.

  • Approach A (Direct Methylation) : Methylation of 2-amino-3-chloro-5-iodopyrazine. Risk: High probability of over-methylation (formation of the dimethyl species) or alkylation at the ring nitrogen.

  • Approach B (Sequential Functionalization - Recommended) : Starting from 2,3-dichloropyrazine , we first install the methylamine group via SNAr. The resulting electron-donating amine activates the C-5 position for electrophilic iodination. This route avoids over-alkylation and leverages intrinsic directing effects.

Visual Synthesis Workflow

The following diagram illustrates the retrosynthetic breakdown and the forward reaction pathway.

SynthesisPath cluster_legend Reaction Logic Target Target: 3-chloro-5-iodo-N-methylpyrazin-2-amine Intermediate Intermediate: 3-chloro-N-methylpyrazin-2-amine Intermediate->Target Step 2: Iodination (NIS, MeCN) SM Starting Material: 2,3-Dichloropyrazine SM->Intermediate Step 1: S_NAr (MeNH2, THF) Text1 2-Cl is displaced due to activation by ring N Text2 Amino group activates C-5 for electrophilic attack

Figure 1: Synthetic pathway from 2,3-dichloropyrazine to the target iodinated amine.[1][2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 3-chloro-N-methylpyrazin-2-amine

This step involves a Nucleophilic Aromatic Substitution (SNAr). In 2,3-dichloropyrazine, the chlorine atoms are chemically equivalent. However, upon mono-substitution with methylamine, the ring becomes electron-rich (deactivated for further nucleophilic attack), preventing the displacement of the second chlorine under controlled conditions.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Triethylamine (Et3N) or DIPEA (1.5 equiv) - Optional scavenger, though excess methylamine often suffices.

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).

Protocol:

  • Setup : Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in anhydrous THF (concentration ~0.5 M).

  • Addition : Cool the solution to 0°C using an ice bath. Add the methylamine solution dropwise over 20 minutes. The reaction is exothermic; temperature control is critical to ensure mono-substitution.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target M+H ≈ 144.0).

  • Workup : Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine. Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification : Dry the organic layer over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.

    • Key Characteristic: The product should appear as a pale yellow solid or oil.[4]

Step 2: Synthesis of 3-chloro-5-iodo-N-methylpyrazin-2-amine

The amino group at position 2 exerts a strong ortho/para-directing effect (relative to itself). Since the ortho position (C-3) is blocked by chlorine, the electrophilic iodination occurs selectively at the para-like position (C-5).

Reagents:

  • 3-chloro-N-methylpyrazin-2-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1–1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Setup : Dissolve 3-chloro-N-methylpyrazin-2-amine in MeCN (0.2 M) in a light-protected flask (foil-wrapped).

  • Iodination : Add NIS in a single portion at RT.

  • Reaction : Stir at RT for 12–18 hours.

    • Note: If the reaction is sluggish, catalytic acid (e.g., 5 mol% TFA) or mild heating (40°C) can accelerate the process, but RT is preferred to maintain regioselectivity.

  • Quench : Dilute with EtOAc and quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine species (indicated by the disappearance of brown color).

  • Workup : Wash the organic phase with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Purification : Recrystallization from EtOH/Heptane or flash chromatography (SiO2, EtOAc/Petroleum Ether).

    • Yield Expectation: 70–85%.

    • Target Data: LC-MS (ESI) m/z: 269.9 [M+H]+. 1H NMR (DMSO-d6) should show a characteristic singlet for the pyrazine proton at C-6 and the methyl doublet (coupled to NH).

Analytical Data Summary

PropertySpecificationNotes
Formula C5H5ClIN3
MW 269.47 g/mol
Appearance Off-white to pale yellow solidLight sensitive (store in dark)
LC-MS [M+H]+ ≈ 270Characteristic Cl/I isotope pattern
1H NMR δ ~8.3 (1H, s, H-6), ~7.5 (1H, br, NH), ~2.9 (3H, d, Me)Chemical shifts vary by solvent

Safety & Handling

  • N-Iodosuccinimide (NIS) : Irritant. Store in the refrigerator and protect from light to prevent decomposition into I2.

  • Methylamine : Volatile and toxic. Handle in a well-ventilated fume hood.

  • Pyrazine Intermediates : Potential skin sensitizers. Use standard PPE (gloves, goggles, lab coat).

References

  • Discovery of SHP2 Allosteric Inhibitors

    • Source: Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." J. Med.[5] Chem., 2016.

    • Context: Describes the utility of pyrazine intermedi
  • Regioselective Halogenation of Aminopyrazines

    • Source: Sato, N.
    • Context: Fundamental reactivity rules for electrophilic substitution on aminopyrazines.
  • Commercial Precursor Data (3-chloro-5-iodopyrazin-2-amine)

    • Source: Sigma-Aldrich / Merck Product Entry (CAS 1252597-70-8).
    • Context: Validation of the non-methyl
  • Reaction of 2,3-Dichloropyrazine with Amines

    • Source: Lindsay-Scott, P. J., et al. "Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns."[6] Org.[1][4][7][6][8][9] Process Res. Dev., 2020.

    • Context: Large-scale protocols for SNAr on dichloropyrazines.

Sources

Technical Guide: Strategic Handling and Application of 3-Chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural uniqueness lies in its orthogonal halogen reactivity : the significant electronic and steric differentiation between the C5-Iodine and C3-Chlorine atoms allows for highly chemoselective functionalization.

For drug development professionals, this compound serves as a "linchpin" intermediate. The C5-iodo position is activated for rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, while the C3-chloro position remains inert until subjected to more forcing conditions or specialized catalytic systems (Buchwald-Hartwig). This guide outlines the safety protocols and experimental strategies required to leverage this selectivity efficiently.

Chemical Identity & Physical Properties[1][2]

PropertyData
Chemical Name 3-chloro-5-iodo-N-methylpyrazin-2-amine
CAS Number 1704064-40-3
Molecular Formula C₅H₅ClIN₃
Molecular Weight 269.47 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Stability Light-sensitive (C-I bond lability); Hygroscopic

Comprehensive Hazard Assessment (GHS)

This assessment integrates standard Safety Data Sheet (SDS) parameters with field-specific toxicological insights for halogenated aminopyrazines.

GHS Classification
  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

  • Skin Sensitization: Category 1 (H317) — Critical Hazard

Toxicological Context

While acute toxicity is moderate, the presence of the reactive N-methylamino and halogenated moieties suggests a high potential for skin sensitization . Repeated exposure may induce allergic dermatitis. The iodine atom at C5 is metabolically labile; systemic absorption may theoretically influence thyroid function, though this is a chronic rather than acute risk.

Emergency Response Logic

The following diagram outlines the decision matrix for exposure incidents, prioritizing the sensitization risk.

SafetyLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) Monitor for Erythema (Sensitization) Skin->ActionSkin ActionEye Rinse 15min Remove Contacts Ophthalmology Consult Eye->ActionEye ActionInhale Fresh Air Oxygen if Dyspneic Medical Eval Inhale->ActionInhale

Caption: Decision matrix for immediate response to exposure, highlighting the specific monitoring required for skin sensitization (H317).

Storage & Handling Protocols

Environmental Control
  • Light Protection: The C-I bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation (darkening of solid). Store in amber glass vials.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Containment: Weighing must be performed in a localized exhaust enclosure or fume hood to prevent dust inhalation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; P100/Cartridge respirator if dust generation is likely.

  • Hands: Double-gloving recommended.[2] Nitrile (outer) over Latex (inner) provides a permeation barrier against halogenated aromatics.

  • Eyes: Chemical safety goggles. Face shield if handling large scale (>10g).

Application Protocols: Chemoselective Functionalization

The primary utility of 3-chloro-5-iodo-N-methylpyrazin-2-amine is the ability to sequentially functionalize the ring. The following protocols validate this chemoselectivity.

Workflow Visualization

SynthesisWorkflow Start 3-chloro-5-iodo- N-methylpyrazin-2-amine Step1 Step 1: Suzuki Coupling (C-I Selective) Start->Step1 Pd(dppf)Cl2 RT, 2h Intermed Intermediate: 5-Aryl-3-chloro-pyrazine Step1->Intermed Step2 Step 2: Buchwald-Hartwig (C-Cl Displacement) Intermed->Step2 Pd2(dba)3 100°C Final Final Scaffold: 3,5-Difunctionalized Pyrazine Step2->Final

Caption: Chemoselective workflow exploiting the reactivity difference between C5-Iodine (labile) and C3-Chlorine (robust).

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 without disturbing the C3-Cl bond.

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.1 eq

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for high activity at C-I sites without requiring high heat.

    • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add Dioxane and aqueous base.

    • Stir at Room Temperature to 40°C . Note: Do not exceed 60°C to prevent oxidative addition at the C3-Cl bond.

    • Validation: Monitor via LCMS. The C-I bond cleavage is rapid; reaction is typically complete in <2 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: C3-Functionalization (Buchwald-Hartwig)

Objective: Displace the sterically hindered C3-Cl with an amine.

  • Reagents:

    • Intermediate (from Step 1): 1.0 eq

    • Amine Nucleophile: 1.2 eq

    • Catalyst: Pd₂(dba)₃ (5 mol%) + Xantphos (10 mol%) — Required to activate the deactivated/hindered chloride.

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: Toluene or Dioxane

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100-110°C for 12-18 hours.

    • Validation: Monitor for disappearance of the chlorinated intermediate.

    • Causality: The N-methyl group at C2 provides steric bulk; Xantphos is selected for its wide bite angle, facilitating the reductive elimination step in hindered systems.

References

  • Matrix Scientific. (2024).[1] Safety Data Sheet: 3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS 1704064-40-3).[3] Retrieved from

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 3-Chloro-5-iodopyrazin-2-amine (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2024). Safety essentials: acute reactions to iodinated contrast media.[4] PubMed. Retrieved from

  • BenchChem. (2025). Comparative Reactivity of Halogenated Heterocycles. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Halogenated Pyrazines. Retrieved from

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Scaffold Challenge

The aminopyrazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Gilteritinib, Xospata).[1] The substrate 3-chloro-5-iodo-N-methylpyrazin-2-amine presents a classic but critical challenge in orthogonal functionalization: utilizing the reactivity difference between the C-5 iodine and C-3 chlorine atoms to achieve high-fidelity regioselectivity.

The Solution: Kinetic Resolution via Bond Energy

This protocol leverages the significant bond dissociation energy (BDE) differential between the C–I bond (~53 kcal/mol) and the C–Cl bond (~81 kcal/mol).[1] By selecting a catalyst system with a controlled rate of oxidative addition, we can exclusively functionalize the 5-position while leaving the 3-chloro handle intact for subsequent diversification.

Key Advantages of this Protocol:

  • >95% Regioselectivity: Exclusive coupling at the C-5 position.

  • Scalability: Designed for gram-to-multigram throughput.

  • Mild Conditions: Prevents diverse side reactions common in electron-deficient heterocycles (e.g., protodehalogenation).[1]

Part 2: Mechanistic Insight & Reaction Design[1]

Electronic Landscape & Selectivity

The pyrazine ring is electron-deficient. The 2-amino group acts as an electron bond donor (EDG), pushing density into the ring, but the inductive effect of the halogens dominates the local environment.

  • C-5 Iodine (Target): The C–I bond is weak and spatially accessible.[1] Oxidative addition of Pd(0) is rapid and often diffusion-controlled.[1]

  • C-3 Chlorine (Off-Target): Located ortho to the methylamine, this position is sterically crowded and the C–Cl bond is stronger. Furthermore, the adjacent ring nitrogen (N-4) and the amine nitrogen can potentially chelate palladium, but the steric bulk usually discourages this at the C-3 position under mild conditions.

Visualization of Reaction Pathway

The following diagram illustrates the competitive pathways and the thermodynamic valley we target.

ReactionPathway Substrate 3-Chloro-5-iodo- N-methylpyrazin-2-amine PathA Path A: C-5 Oxidative Addition (Fast, Kinetic Product) Substrate->PathA  Low Temp / Mild Cat PathB Path B: C-3 Oxidative Addition (Slow, High Ea) Substrate->PathB  High Temp / Active Cat Pd0 Pd(0) Catalyst Pd0->PathA IntA Pd(II)-Aryl Complex (C-5) PathA->IntA IntB Pd(II)-Aryl Complex (C-3) PathB->IntB ProductA Target: 5-Aryl-3-chloro (Desired) IntA->ProductA  + Ar-B(OH)2 / Base ProductB Impurity: 3-Aryl-5-iodo (Undesired) IntB->ProductB ProductC Impurity: 3,5-Bis-aryl (Over-reaction) ProductA->ProductC  Excess Boronate / High Temp

Caption: Kinetic pathway analysis showing the preferential oxidative addition at C-5 (Green Path) versus C-3 (Red Path).

Part 3: Optimized Protocol (The "Golden Method")

This protocol is optimized for a 1.0 gram scale reaction. It uses Pd(dppf)Cl₂[1]·DCM as the catalyst. While Pd(PPh₃)₄ is viable, Pd(dppf)Cl₂ offers superior stability against air and moisture, and its bite angle facilitates the reductive elimination step without being "too hot" to activate the chloride.[1]

Reagents & Stoichiometry[1][2]
ComponentRoleEquiv/Conc.Specification
Substrate Reactant1.0 equiv3-chloro-5-iodo-N-methylpyrazin-2-amine
Aryl Boronic Acid Coupling Partner1.05 - 1.10 equivR-B(OH)₂ (Avoid large excess)
Pd(dppf)Cl₂[2]·DCM Catalyst0.03 - 0.05 equiv[1,1'-Bis(diphenylphosphino)ferrocene]Pd(II)
Na₂CO₃ (2.0 M) Base2.5 equivAqueous solution, degassed
1,4-Dioxane Solvent0.1 M (relative to sub.)[1]Anhydrous, degassed
Step-by-Step Procedure

Step 1: Inert System Preparation

  • Oven-dry a 50 mL round-bottom flask (RBF) or reaction vial equipped with a magnetic stir bar.

  • Cool under a stream of nitrogen or argon.

Step 2: Charge Reagents

  • Add Substrate (1.0 g, 3.71 mmol) and Aryl Boronic Acid (1.1 equiv, 4.08 mmol) to the flask.

  • Add Pd(dppf)Cl₂[1]·DCM (90 mg, 0.11 mmol, 3 mol%).[1]

    • Note: Adding catalyst to the solid mixture before solvent helps prevent localized decomposition upon solvent addition.

Step 3: Solvent & Base Addition

  • Add 1,4-Dioxane (37 mL).

  • Add 2.0 M Na₂CO₃ (aq) (4.6 mL, 9.2 mmol).

  • CRITICAL: Sparge the biphasic mixture with nitrogen for 5–10 minutes. Oxygen is the enemy of Pd(0) and promotes homocoupling of the boronic acid.[1]

Step 4: Reaction

  • Seal the vessel (septum with N₂ balloon or screw cap).

  • Heat to 60°C in an oil bath or heating block.

    • Why 60°C? Standard Suzuki is often 80-100°C. We lower the temp to ensure the C-Cl bond remains inert.

  • Monitor by LCMS or TLC at 1 hour. Reaction is typically complete in 2–4 hours.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Separate layers. Extract aqueous layer 2x with EtOAc.[3]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO₂).[1][4]

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc depending on the polarity of the aryl partner).[1]

    • Observation: The product is usually more polar than the starting iodide but less polar than the bis-coupled byproduct.

Part 4: Screening & Optimization Data

The following table summarizes the optimization campaigns used to derive the standard protocol.

EntryCatalystBaseSolventTemp (°C)Result (LCMS Area %)Analysis
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8085% Prod / 10% BisSlightly too hot; bis-coupling observed.
2Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10040% Prod / 50% BisFailed. Catalyst too active; lost selectivity.
3Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 60 96% Prod / <1% Bis Optimal. Excellent balance of rate vs. selectivity.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O6090% Prod / 5% Hydr.[1]Stronger base caused minor hydrolysis of Cl.
5Pd(dtbpf)Cl₂K₂CO₃THF/H₂O5092% Prod / 2% BisGood alternative, but catalyst is more expensive.[1]

Part 5: Troubleshooting Guide

Issue 1: Bis-Coupling (Reaction at C-3)[1]
  • Cause: Temperature too high, excess boronic acid, or highly active ligand (e.g., SPhos, XPhos).[1]

  • Fix: Reduce temperature to 45-50°C. Ensure boronic acid stoichiometry is strict (1.05 equiv). Switch to a less electron-rich ligand (e.g., PPh3).[1]

Issue 2: Protodehalogenation (Loss of Iodine without Coupling)[1]
  • Cause: "Hydride" source in the media (often from alcohol solvents) or catalyst decomposition.[1]

  • Fix: Ensure solvents are anhydrous/degassed. Avoid Ethanol/Isopropanol as cosolvents. Increase catalyst loading slightly to outcompete the side reaction.

Issue 3: Stalled Reaction
  • Cause: Catalyst poisoning by the pyrazine nitrogens or the free amine.

  • Fix: Increase temperature to 70°C. If that fails, switch to Pd(dtbpf)Cl₂ (a robust catalyst for heteroaryl chlorides/iodides).[1]

Part 6: Process Workflow Diagram

Workflow Start Start: Raw Materials Check Setup Setup: Charge 3-Cl-5-I-Pyrazine, Boronic Acid, Pd(dppf)Cl2 Start->Setup Degas Degas: Add Dioxane/Na2CO3 Sparge N2 for 10 min Setup->Degas Heat Reaction: Heat to 60°C Stir 2-4 hours Degas->Heat Check IPC (In-Process Control) LCMS Check Heat->Check Decision Is SM < 2%? Check->Decision AddCat Action: Add 1 mol% Pd Extend Time Decision->AddCat No (Stalled) Workup Workup: Cool, Dilute EtOAc, Wash Brine, Dry Decision->Workup Yes AddCat->Heat Purify Purification: Flash Chromatography Hex/EtOAc Workup->Purify Final Final Product: 3-Chloro-5-Aryl-Pyrazine Purify->Final

Caption: Operational workflow for the synthesis, emphasizing the critical In-Process Control (IPC) point.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5][6] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][5] [Link]

  • Li, H.; et al. "Process Development of the Pyrazinecarboxamide Component of Gilteritinib." Organic Process Research & Development, 2024 . [Link][1][7]

  • Zatopkova, R. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism."[8] The Journal of Organic Chemistry, 2017 . [Link][1]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol." [Link][1][9]

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." [Link]

Sources

3-chloro-5-iodo-N-methylpyrazin-2-amine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-chloro-5-iodo-N-methylpyrazin-2-amine as a Linchpin Scaffold in SHP2 Allosteric Inhibitor Design

Introduction: The "Orthogonal" Advantage

In the landscape of kinase and phosphatase inhibitor discovery, the pyrazine core has emerged as a privileged structure, particularly in the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs). The molecule 3-chloro-5-iodo-N-methylpyrazin-2-amine represents a high-value "linchpin" scaffold due to its distinct halogen differentiation.

Unlike symmetrical di-halo scaffolds, this molecule offers orthogonal reactivity :

  • C-5 Iodine: A "soft," highly reactive electrophile susceptible to rapid oxidative addition by Palladium(0), enabling selective Suzuki-Miyaura or Sonogashira couplings at room temperature.

  • C-3 Chlorine: A "hard," sterically hindered electrophile that remains inert during C-5 functionalization but can be subsequently activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

  • N-Methylamine (C-2): Acts as a directing group and a critical hydrogen-bond donor/acceptor motif, often occupying the hinge region or solvent-exposed front of the binding pocket.

This guide details the sequential functionalization of this scaffold to generate complex libraries relevant to SHP2, ALK, and EGFR inhibition.

Chemical Properties & Handling

PropertySpecificationNotes
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Molecular Weight 269.47 g/mol Distinct isotopic pattern (Cl/I) useful for LCMS tracking.
Solubility DMSO, DMF, DCM, THFPoor solubility in water/hexanes.
Stability Stable at -20°CAvoid: Strong acids (protonation of pyrazine N deactivates ring).
Reactivity Order C-5 (I) > C-3 (Cl)Critical: Do not heat >60°C with Pd catalysts before C-5 is consumed to prevent C-3 scrambling.

Strategic Application: SHP2 Inhibitor Synthesis

The primary application of this scaffold is the synthesis of SHP2 allosteric inhibitors, which typically feature a "head-to-tail" architecture. The C-5 position usually anchors a solubilizing spiro-cycle or hydrophilic tail, while the C-3 position links to a hydrophobic heteroaryl "head" (often a pyridine or pyrimidine) via a sulfur or nitrogen bridge.

Mechanism of Selectivity

The selectivity is governed by Bond Dissociation Energy (BDE) . The C-I bond (~53 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). Under controlled Pd-catalyzed conditions, the oxidative addition of Pd(0) occurs exclusively at the C-I bond, leaving the C-Cl bond intact for later stages.

Workflow Visualization

The following diagram illustrates the "Right-First" (C-5) vs. "Left-First" (C-3) strategy, with the "Right-First" approach being the industry standard for this scaffold to avoid side reactions.

G cluster_legend Reaction Logic SM Starting Scaffold (3-Cl, 5-I, 2-NHMe) Inter1 Intermediate A (C-5 Functionalized) C-3 Cl Intact SM->Inter1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, RT) Selectivity: I >> Cl Inter2 Intermediate B (C-3 Functionalized) Risk: C-5 Deiodination SM->Inter2 Step 1: SNAr (High Temp) Risk: Chemoselectivity Loss Final Final Drug Candidate (SHP2 Inhibitor Analog) Inter1->Final Step 2: SNAr / Buchwald (Thiol/Amine displacement) Inter2->Final Step 2: Suzuki Blue Path: High Yield / Regioselective Blue Path: High Yield / Regioselective Red Path: Low Yield / Side Reactions Red Path: Low Yield / Side Reactions Blue Path: High Yield / Regioselective->Red Path: Low Yield / Side Reactions

Caption: Sequential functionalization strategy. The Blue path utilizes the weak C-I bond for initial coupling, preserving the C-Cl handle for subsequent closure.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: Install the "tail" moiety (e.g., a spiro-amine or solubilizing group) while preserving the C-3 Chlorine.

Reagents:

  • Scaffold: 3-chloro-5-iodo-N-methylpyrazin-2-amine (1.0 eq)

  • Boronate Ester: R-B(pin) (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a reaction vial with the scaffold, boronate ester, and catalyst. Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) three times. Note: Oxygen effectively kills the catalytic cycle and promotes homocoupling.
    
  • Solvent Addition: Add sparged 1,4-Dioxane and 2M Na₂CO₃ via syringe under

    
     flow.
    
  • Reaction: Stir at 40°C for 2–4 hours.

    • Process Control: Monitor by LCMS. Look for the disappearance of the starting material (M+H 270) and appearance of the product (M+H ~Target).

    • Critical Check: If the reaction is too slow, increase T to 50°C. Do not exceed 80°C or the C-3 Chlorine may begin to react (oxidative addition at Cl).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be more polar than the di-halo starting material.

Protocol B: SNAr Displacement at C-3 (Thioether Formation)

Objective: Install the "head" moiety (e.g., a substituted pyridine thiol) at the C-3 position. This mimics the core linkage found in TNO155.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Nucleophile: Heteroaryl-thiol (e.g., 2-amino-3-chloropyridine-4-thiol) (1.2 eq)

  • Base: Cs₂CO₃ (2.5 eq) or DIPEA (3.0 eq)

  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Setup: Dissolve Intermediate A and the Thiol in dry DMF.

  • Activation: Add the base.

  • Reaction: Heat to 90°C for 6–12 hours.

    • Mechanistic Insight: The C-3 chlorine is sterically crowded by the N-methyl group and the C-2 amine. However, the pyrazine nitrogens (para and ortho) withdraw electron density, activating the C-3 position for nucleophilic attack. Heat is required to overcome the steric barrier.

  • Workup: Pour into ice water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/LiCl (aq) to remove DMF.

  • Characterization: 1H NMR should show the loss of the specific pyrazine proton shift if C-3 was protonated (not applicable here as it was Cl) and the appearance of the thio-linked aromatic signals.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
C-3 Scrambling Temperature too high during Suzuki coupling.Lower Suzuki temp to <45°C; switch to a more active catalyst like Pd(dtbpf)Cl₂ to run at RT.
Protodeiodination Reduction of C-I bond without coupling.Ensure solvents are anhydrous; check Boronate purity; avoid acetone/alcohol in reaction mix.
No SNAr Reaction Nucleophile too weak or steric hindrance.Switch solvent to DMSO (higher dielectric constant); increase temp to 110°C; use a stronger base (NaH) to generate the thiolate anion ex situ.

References

  • Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[2] Journal of Medicinal Chemistry.

  • Vertex AI Search. (2023). Scalable Synthesis of Pyrazine Intermediates. Organic Process Research & Development.[3]

  • Sigma-Aldrich. (2023). Product Specification: 3-Chloro-5-iodopyrazin-2-amine.[4][5][6]

  • Manchester Organics. (2023). 3-Chloro-5-iodo-pyrazin-2-amine Synthesis Properties.

Sources

Application Note: Strategic Functionalization of 3-Chloro-5-iodo-N-methylpyrazin-2-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of kinase and phosphatase inhibitor design—specifically for targets like SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) and various MAPK pathway kinases —the pyrazine scaffold is a privileged structure.

3-chloro-5-iodo-N-methylpyrazin-2-amine represents a high-value "linchpin" intermediate. Its value lies in its orthogonal reactivity profile :

  • C-5 Iodine: Highly reactive toward oxidative addition, allowing mild, selective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) without disturbing the C-3 chloride.

  • C-3 Chlorine: Less reactive, serving as a latent handle for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or forcing Buchwald-Hartwig conditions.
    
  • N-Methylamine: Provides a hydrogen bond donor/acceptor motif critical for hinge binding or allosteric pocket interactions, while modulating solubility compared to the primary amine.

This guide details the protocols for exploiting this orthogonality to generate focused libraries for SAR exploration.

Chemical Space & Reactivity Logic

Understanding the electronic environment of the pyrazine ring is prerequisite to successful protocol execution.[1]

The "Orthogonal Reactivity" Concept

The pyrazine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.
  • Position 5 (Iodine): The C-I bond is the weakest (

    
     50-65 kcal/mol). In the presence of 
    
    
    
    , oxidative addition occurs here almost exclusively over the C-Cl bond. This allows for the installation of the "Tail" region of the drug molecule first.
  • Position 3 (Chlorine): The C-Cl bond is stronger (

    
     80-95 kcal/mol). Furthermore, the adjacent N-methylamino group at C-2 acts as an electron-donating group (EDG) via resonance, pushing electron density onto the ring carbons (ortho/para). This makes the C-3 position less electrophilic than a bare chloropyrazine, requiring optimized ligands for coupling or strong nucleophiles for 
    
    
    
    .
Reactivity Flowchart

The following diagram illustrates the sequential functionalization logic.

SAR_Flow cluster_legend Reactivity Gradient Start 3-chloro-5-iodo- N-methylpyrazin-2-amine Step1 Reaction A: C-5 Selective (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Low Temp (RT-60°C) Inter Intermediate: 3-chloro-5-aryl- N-methylpyrazin-2-amine Step1->Inter Step2 Reaction B: C-3 Diversification (Buchwald/SNAr) Inter->Step2 Pd2(dba)3, XPhos or NaH/R-OH High Temp (100°C+) Final Final Lead Candidate (e.g., SHP2 Inhibitor) Step2->Final Legend1 Iodine: High Reactivity (First) Legend2 Chlorine: Latent Reactivity (Second)

Caption: Sequential functionalization strategy exploiting the reactivity difference between C-5 Iodine and C-3 Chlorine.

Detailed Experimental Protocols

Protocol A: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: Install the primary aromatic substituent (R1) at the 5-position while preserving the 3-chloro handle.

Mechanism: The oxidative addition of Pd(0) to C-I is kinetically favored over C-Cl. Using a mild base and moderate temperatures prevents premature reaction at the chlorine site.

Materials:

  • Substrate: 3-chloro-5-iodo-N-methylpyrazin-2-amine (1.0 eq)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.1 eq)
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (solid, 2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq).

  • Degassing: Add the solvent system (0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 50–60°C (oil bath) or microwave at 60°C for 1-2 hours.

    • Note: Do not exceed 80°C in this step to ensure the C-3 Chlorine remains intact.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the starting material (M+) and appearance of the product (M - I + R1).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually less polar than the boronic acid but more polar than the starting iodide.

Protocol B: C-3 Diversification via Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered and less reactive 3-position with an amine (R2-NH2).

Mechanism: The electron-rich nature of the pyrazine (due to the C-2 amine) makes


 difficult unless the nucleophile is extremely potent. Palladium-catalyzed amination is preferred for complex amines.

Materials:

  • Substrate: 3-chloro-5-aryl-N-methylpyrazin-2-amine (from Protocol A)

  • Amine Partner:

    
     (1.2 – 1.5 eq)
    
  • Catalyst System:

    
     (5 mol%) + XPhos  or BrettPhos  (10 mol%)
    
    • Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate oxidative addition into the deactivated, sterically crowded C-3 chloride.

  • Base:

    
     (2.5 eq) or NaOtBu (1.5 eq)
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add the C-3 chloro intermediate (1.0 eq), amine partner (1.2 eq), base, and ligand.

  • Solvent: Add anhydrous solvent (0.15 M). Degas thoroughly.

  • Catalyst: Add

    
     or the precatalyst (e.g., XPhos Pd G3).
    
  • Reaction: Heat to 100–110°C for 4–12 hours.

    • Troubleshooting: If conversion is low, switch base to LiHMDS (1.0 M in THF) or increase temperature to 130°C in a microwave.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase HPLC or silica chromatography (DCM/MeOH gradients are often needed for these polar compounds).

Analytical Data & SAR Interpretation

When analyzing the SAR of the resulting library, pay attention to the physicochemical shifts caused by the N-methyl group.

Property3-chloro-5-iodo-pyrazin-2-amine (Parent)3-chloro-5-iodo-N-methyl pyrazin-2-amineImpact on SAR
H-Bonding Donor (2), Acceptor (3)Donor (1), Acceptor (3)Loss of one H-donor can improve membrane permeability.
Lipophilicity Lower LogPHigher LogP (+0.3 to +0.5)Increases hydrophobic collapse in pocket; improves BBB penetration.
Sterics MinimalMethyl bulk at C-2May induce a conformational twist in the adjacent C-3 substituent, potentially improving selectivity (atropisomerism).

Case Study: SHP2 Allosteric Inhibitors

The relevance of this scaffold is best exemplified in the development of SHP2 inhibitors (e.g., analogs of SHP099).

  • Target: SHP2 (PTPN11), a phosphatase acting as a key node in the RAS/MAPK pathway.[2][3]

  • Binding Mode: Allosteric "tunnel" inhibition.[2][4]

  • Role of the Scaffold:

    • The N-methyl pyrazine core acts as the central connector.

    • Step 1 (C-5): A dichlorophenyl or similar aromatic group is installed to fill the hydrophobic pocket.

    • Step 2 (C-3): A basic amine (e.g., piperazine derivative) is installed to interact with solvent-exposed residues and improve solubility.

Reference Workflow:

  • Start: 3-chloro-5-iodo-N-methylpyrazin-2-amine.[5]

  • Coupling 1: Suzuki with 2,3-dichlorophenylboronic acid

    
     Yields the "head" group.
    
  • Coupling 2: Buchwald with protected piperazine

    
     Yields the "tail" group.
    
  • Deprotection: Removal of Boc group to yield the final bioactive compound.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature.

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry.

  • Bagdanoff, J. T., et al. (2010). Pd-Catalyzed Cross-Coupling Reactions of Chloropyrazines. The Journal of Organic Chemistry.

  • Manchester Organics. Product Specification: 3-Chloro-5-iodo-pyrazin-2-amine.[6][7]

  • Matrix Scientific. Chemical Data: 3-Chloro-5-iodo-N-methylpyrazin-2-amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OPT-505 Subject: Yield Optimization & Troubleshooting for Halogenated Pyrazine Synthesis Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

The synthesis of 3-chloro-5-iodo-N-methylpyrazin-2-amine presents a classic challenge in heterocyclic chemistry: balancing reactivity with regioselectivity. Pyrazines are electron-deficient (


-deficient), making electrophilic aromatic substitution (EAS) difficult without strong activating groups.

In this substrate, the N-methylamino group at C2 is the primary activator.

  • C3 is blocked by Chlorine.

  • C5 is para to the activating amine (Electronic favorability: High).

  • C6 is ortho to the amine (Electronic favorability: Moderate; Steric hindrance: High due to N-methyl).

The "Golden Path" to high yield relies on the regioselective iodination of the pre-functionalized amine using N-Iodosuccinimide (NIS) rather than elemental iodine, followed by careful purification to remove trace regioisomers.

Optimized Synthetic Workflow

The "Golden Path" Protocol

Based on standard heterocyclic substitution patterns and NIS efficiency (See Ref [1], [2]).

Reaction Scheme: 3-chloro-N-methylpyrazin-2-amine + NIS


3-chloro-5-iodo-N-methylpyrazin-2-amine
ParameterOptimized ConditionRationale
Reagent N-Iodosuccinimide (NIS) (1.05 – 1.1 eq)Superior atom economy and easier handling than

. Avoids strong oxidizers that degrade the pyrazine ring.
Solvent DMF (Anhydrous)High polarity stabilizes the charged transition state of the EAS mechanism.
Catalyst None (or 5 mol% TFA if sluggish)The amino group usually provides sufficient activation. Acid can protonate the pyrazine N, deactivating the ring, so use sparingly.
Temp 0°C

RT
Start cold to maximize regioselectivity (kinetic control); warm to RT to drive conversion.
Time 2 – 6 Hours Monitor via HPLC/TLC. Prolonged reaction leads to decomposition.
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 3-chloro-N-methylpyrazin-2-amine Reagent Add NIS (1.05 eq) in DMF (0°C) Start->Reagent Dissolve Intermediate Reaction Progress (Monitor TLC/LCMS) Reagent->Intermediate Stir 2-6h Quench Quench: 10% Na2S2O3 (aq) Intermediate->Quench Complete Workup Workup: Extract EtOAc -> Wash Brine Quench->Workup Product Target: 3-chloro-5-iodo-N-methylpyrazin-2-amine Workup->Product Column Chrom.

Figure 1: Step-by-step workflow for the regioselective iodination process.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing low conversion (<50%) even after 24 hours."

Diagnosis: Pyrazines are inherently deactivated.[1] While the amine activates the ring, the Chlorine at C3 is an electron-withdrawing group (EWG) that counteracts this. If your NIS is old (yellow/brown) or the solvent is wet, the electrophile (


) concentration is insufficient.

Corrective Actions:

  • Reagent Quality: Use fresh, white crystalline NIS. Recrystallize from dioxane/

    
     if necessary.
    
  • Activation: Add 5-10 mol% Trifluoroacetic Acid (TFA) .

    • Mechanism: While protonation usually deactivates, a catalytic amount can activate the NIS (making it more electrophilic) faster than it deactivates the pyrazine ring.

  • Temperature: Increase temperature to 40-50°C . Do not exceed 60°C to avoid iodine sublimation and tar formation.

Issue 2: "I have a spot just below my product on TLC. Is it the C6 isomer?"

Diagnosis: Yes, or a di-iodinated byproduct.

  • C5-Iodo (Target): Formed via para attack. Most polar.

  • C6-Iodo (Impurity): Formed via ortho attack. Usually slightly less polar due to shielding by the N-methyl group.

  • Di-iodo: Very non-polar (high Rf).

Corrective Actions:

  • Strict Stoichiometry: Ensure you are using exactly 1.05 eq of NIS. Excess drives C6 iodination.

  • Solvent Switch: Switch from DMF to Acetonitrile (MeCN) . MeCN often improves regioselectivity ratios in halogenation of heterocycles [1].

  • Purification: Use a gradient of Hexane:Ethyl Acetate (starting 95:5). The separation is often difficult; consider recrystallization from Ethanol/Water if chromatography fails.

Issue 3: "The product turns purple/brown during drying."

Diagnosis: Iodopyrazines are light-sensitive and prone to homolytic cleavage of the C-I bond, releasing elemental iodine (


), which catalyzes further decomposition (autocatalytic).

Corrective Actions:

  • The "Copper Trick": Add a small amount of copper turnings or silver wool to the storage vial to scavenge free iodine.

  • Storage: Store in amber vials under Argon at -20°C.

  • Workup: Ensure the Sodium Thiosulfate (

    
    ) wash was thorough. Any residual oxidant will degrade the product.
    

Decision Logic for Yield Optimization

Use this logic tree to determine the next step in your optimization process.

TroubleshootingTree Problem Problem: Low Yield CheckTLC Check TLC/LCMS Profile Problem->CheckTLC CaseSM Starting Material Remains CheckTLC->CaseSM Low Conversion CaseByprod Many Byproducts/Streaking CheckTLC->CaseByprod Decomposition CheckNIS Is NIS White? CaseSM->CheckNIS ActionCool Lower Temp to 0°C Switch Solvent to MeCN CaseByprod->ActionCool ActionHeat Increase Temp to 50°C OR Add 5% TFA CheckNIS->ActionHeat Yes (White) ActionRecrys Recrystallize NIS CheckNIS->ActionRecrys No (Yellow)

Figure 2: Decision tree for troubleshooting reaction failures.

Alternative Route (Risk Assessment)

If the direct iodination fails, you may consider the Nucleophilic Aromatic Substitution (


)  route.
  • Route: 2,3-dichloro-5-iodopyrazine + Methylamine

    
     Product.
    
  • Risk: Regioselectivity Failure.

    • The amine can attack at C2 (desired) or C3 (undesired).[1]

    • While C2 is para to the Iodine (activating), C3 is ortho to the Iodine. In pyrazines, the "ortho" effect often competes strongly. This route frequently yields a 60:40 mixture of isomers that are nearly impossible to separate [3].

    • Recommendation: Stick to the iodination of the amine (Route A) unless you have access to preparative HPLC.

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds. Source: National Institutes of Health (PMC). Context: Discusses the superiority of NIS and Silver salts for regiocontrol in deactivated systems. URL:[Link]

  • Regioselective Iodination of Flavonoids by N-Iodosuccinimide. Source: ResearchGate. Context: Validates NIS as a mild, regioselective reagent for heterocyclic iodination in DMF. URL:[Link]

  • Haloselectivity of Heterocycles. Source: Baran Lab (Scripps). Context: Detailed mechanistic insight into why

    
     on poly-halogenated heterocycles leads to isomeric mixtures.
    URL:[Link]
    

Sources

Validation & Comparative

NMR analysis of 3-chloro-5-iodo-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Characterization of 3-Chloro-5-iodo-N-methylpyrazin-2-amine

Part 1: Executive Summary & Strategic Importance

In the high-stakes landscape of kinase inhibitor development, the pyrazine scaffold is ubiquitous. However, the functionalization of this ring—specifically the introduction of halogens and alkylamines—presents a notorious "regioisomer trap."

This guide focuses on 3-chloro-5-iodo-N-methylpyrazin-2-amine , a critical intermediate where the precise placement of the Chlorine (C3) and Iodine (C5) atoms is structurally definitive for downstream SAR (Structure-Activity Relationship) data.

The Core Challenge: Standard 1H NMR is often insufficient to distinguish the target compound from its regioisomer, 3-chloro-6-iodo-N-methylpyrazin-2-amine , or the reverse-halogenated analog. Both isomers present as a singlet aromatic proton and a doublet methyl group.

This guide compares the Standard Protocol (1H NMR in CDCl3) against the Advanced Validation Protocol (DMSO-d6 + 2D NMR) to demonstrate why the latter is the only authoritative method for releasing this compound for biological assays.

Part 2: Technical Comparison – Solvent & Method Selection

The choice of solvent and acquisition mode dictates the resolution of the "diagnostic connectivity" required to prove the 3,5-substitution pattern.

Comparison Table: Analytical Approaches
FeatureMethod A: Standard (CDCl₃) Method B: Advanced (DMSO-d₆) Verdict
NH Signal Often broad/invisible due to exchange.Sharp quartet (coupled to Me).Method B confirms N-methylation state.
N-Me Signal Singlet (loss of coupling).Doublet (

Hz).
Method B validates secondary amine.
Aromatic H Singlet (cannot distinguish H5 vs H6).Singlet (distinct shift environment).Neutral (requires 2D).
13C Resolution Good, but C-I signals often weak.Excellent S/N for quaternary carbons.Method B preferred.
Risk Profile High risk of misidentifying regioisomers.Self-validating via HMBC/NOE.Method B is Mandatory.

Part 3: Detailed Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol utilizes DMSO-d₆ to lock the amine proton in a slow-exchange regime, enabling scalar coupling visibility.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–8 mg of the analyte in 0.6 mL DMSO-d₆ .

    • Note: Use a high-quality NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors on the iodine-heavy nucleus.

  • Acquisition Parameters (600 MHz equivalent):

    • 1H NMR: 30° pulse, 16 scans, D1 = 2.0s. Center spectral window at 5.0 ppm.

    • 13C NMR: Power-gated decoupling, 512 scans. Crucial: Set spectral width to include 200 ppm (C=N) and 60 ppm (C-I, typically upfield).

    • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
       Hz). This is the "regio-determinant" scan.
      
Data Interpretation & Logic (The "Why")

The structure is confirmed only if the Single Aromatic Proton (H-6) shows the specific HMBC connectivity pattern detailed below.

  • Target Structure (3-Cl, 5-I): The proton is at position 6 .

    • It is meta to the N-methylamino group (Pos 2).

    • Diagnostic HMBC: H-6 should show a strong 3-bond correlation to C-2 (the carbon bearing the amine,

      
       ppm) and a 2-bond correlation to C-5  (the carbon bearing Iodine, 
      
      
      
      ppm).
  • Isomer Alternative (3-Cl, 6-I): The proton is at position 5 .

    • It is para to the N-methylamino group.

    • Diagnostic HMBC: H-5 would show a 3-bond correlation to C-3 (the carbon bearing Chlorine,

      
       ppm). It will not correlate strongly to the amine-bearing C-2.
      

Part 4: Visualization of the Decision Pathway

The following diagram illustrates the logical flow for validating the regioisomer using the described protocol.

NMR_Validation_Workflow Start Synthesized Product (3-chloro-5-iodo-N-methylpyrazin-2-amine) Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_NH Check NH-Me Signal H_NMR->Check_NH Singlet Singlet (No Coupling) (Fast Exchange/CDCl3) Check_NH->Singlet Ambiguous Doublet Doublet (J ~ 4.5 Hz) (Slow Exchange/DMSO) Check_NH->Doublet Valid Amine Singlet->Solvent Retry with Dry DMSO HMBC Acquire 2D gHMBC Doublet->HMBC Analyze_H Analyze Aromatic H Correlations HMBC->Analyze_H Corr_C2 Correlation to C-2 (Amine-bearing) (~153 ppm) Analyze_H->Corr_C2 3J Coupling Corr_C3 Correlation to C-3 (Cl-bearing) (~140 ppm) Analyze_H->Corr_C3 3J Coupling Result_Correct CONFIRMED: 3-Cl, 5-I Isomer (H is at pos 6) Corr_C2->Result_Correct Result_Wrong REJECTED: 3-Cl, 6-I Isomer (H is at pos 5) Corr_C3->Result_Wrong

Caption: Logical workflow for distinguishing the 3,5-disubstituted target from the 3,6-isomer using HMBC connectivity.

Part 5: Expected Chemical Shift Data

Based on pyrazine substituent effects and heavy-atom shielding (Iodine), the following values are the authoritative reference ranges for validation.

NucleusAssignmentShift (ppm) in DMSO-d₆MultiplicityDiagnostic Note
1H NH 7.8 – 8.2Broad QuartetCouples to Methyl. Disappears with D₂O.
1H H-6 (Aromatic)8.0 – 8.3SingletDownfield due to adjacency to N-1.
1H N-CH₃ 2.8 – 2.9Doublet (

Hz)
Diagnostic for mono-methylation.
13C C-5 (C-I)95 – 105QuaternaryUpfield due to Iodine "Heavy Atom Effect".
13C C-3 (C-Cl)142 – 146QuaternaryTypical Ar-Cl shift.
13C C-2 (C-N)152 – 156QuaternaryMost deshielded carbon.
13C C-6 (C-H)140 – 145CHCorrelates to H-6 in HSQC.

Mechanistic Insight: The Iodine atom at C-5 exerts a significant shielding effect on the attached carbon, pushing the C-5 resonance upfield to ~100 ppm. This is the most distinct spectroscopic handle. If the Iodine were at C-6 (isomer), the C-6 signal would be upfield, and the C-H carbon (now C-5) would be downfield.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

    • Relevance: Standard for solvent impurity peaks in DMSO-d6 vs CDCl3.
  • Tang, R. J., Milcent, T., & Crousse, B. (2018).[2] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.

    • Relevance: Discusses regioselectivity in pyrazine halogen
  • Farrán, M. A., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure.

    • Relevance: Provides foundational chemical shift data for aminopyrazines and solvent effects on NH protons.

Sources

Regioselective Functionalization of Pyrazines: 3-Chloro vs. 5-Iodo Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Principle of Orthogonal Reactivity

In the structural optimization of pyrazine-based pharmacophores, the coexistence of chlorine and iodine substituents on the ring (typically at the 3- and 5-positions relative to a directing group, or 2,6- positions in IUPAC nomenclature) offers a powerful "orthogonal" handle for medicinal chemists.

The core distinction lies in the mechanism of bond cleavage:

  • 5-Iodo (C–I): Controlled by Bond Dissociation Energy (BDE) . The weak C–I bond (

    
    53 kcal/mol) undergoes rapid oxidative addition with transition metals (Pd, Ni), making it the preferred site for cross-coupling reactions.
    
  • 3-Chloro (C–Cl): Controlled by Electronegativity and Dipole Moment . The stronger, more polarized C–Cl bond (

    
    95 kcal/mol) lowers the energy of the LUMO at the attached carbon, accelerating nucleophilic attack (
    
    
    
    ).

This guide outlines how to exploit these differences to achieve programmable, site-selective functionalization.

Mechanistic Divergence: Why the Difference Exists

To control regioselectivity, one must select reaction conditions that favor either kinetic bond insertion (Metal-Catalyzed) or nucleophilic addition-elimination (


).
The Reactivity Hierarchy
Feature3-Chloro Pyrazine5-Iodo PyrazineDominant Mechanism
Bond Energy High (Stable)Low (Labile)Oxidative Addition (I > Br > Cl)
Electronegativity High (Inductive withdrawing)Low

Attack
(F > Cl > Br > I)
Steric Profile Small (Van der Waals radius: 1.75 Å)Large (Van der Waals radius: 1.98 Å)Sterics rarely override electronic effects here
Preferred Reagent Amines, Alkoxides, ThiolsBoronic Acids, Stannanes, Alkynes
Visualization: Reaction Pathway Divergence

ReactivityDivergence Substrate 3-Chloro-5-Iodo-Pyrazine (Scaffold) Pd_Path Pd(0) Catalyst (Suzuki/Sonogashira) Substrate->Pd_Path Oxidative Addition (Kinetic Control) Nuc_Path Nucleophile (H-Nu) (Amine/Alkoxide) Substrate->Nuc_Path S_NAr Mechanism (Electronic Control) Prod_A Product A: Functionalized at C-I (Cl retained) Pd_Path->Prod_A Prod_B Product B: Functionalized at C-Cl (I retained*) Nuc_Path->Prod_B *Requires mild conditions to prevent I displacement

Figure 1: Divergent reaction pathways. The substrate can be steered toward C-I or C-Cl functionalization by selecting the reaction class.

Experimental Guide: Selective Functionalization
Scenario A: Targeting the 5-Iodo Position (Suzuki-Miyaura Coupling)

Objective: Install an aryl or heteroaryl group at the iodine position while leaving the chlorine intact for later steps.

  • Rationale: Palladium(0) catalysts insert into C–I bonds roughly

    
     to 
    
    
    
    times faster than C–Cl bonds in electron-deficient heterocycles.
  • Critical Parameter: Avoid electron-rich, bulky ligands (like Buchwald biaryl phosphines) at high temperatures, as these can force oxidative addition into the C–Cl bond. Use "standard" ligands like

    
     or dppf.
    

Protocol 1: C-I Selective Suzuki Coupling

  • Setup: Charge a reaction vial with 3-chloro-5-iodopyrazine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

    
     (3-5 mol%).
    
  • Solvent/Base: Add DME/Water (4:1) and

    
     (2.0 equiv).
    
  • Conditions: Heat to 60–80°C for 4–6 hours. Note: Do not exceed 100°C to ensure C-Cl stability.

  • Workup: Dilute with EtOAc, wash with brine. The crude product contains the 5-aryl-3-chloropyrazine.

  • Validation:

    
     NMR will show the loss of the C5 proton signal (if applicable) or the shift of the pyrazine protons, while the mass spectrum will retain the characteristic Chlorine isotope pattern (
    
    
    
    3:1 ratio).
Scenario B: Targeting the 3-Chloro Position (

)

Objective: Displace the chloride with an amine or alkoxide.

  • Rationale: The C-Cl bond is more polarized than C-I. The transition state (Meisenheimer complex) is stabilized by the electronegative chlorine.

  • Risk: Iodine is also a leaving group (albeit a poorer one for

    
    ). If the reaction is too hot, you may get a mixture.
    
  • Optimization: Use a polar aprotic solvent (DMSO, DMF) to accelerate the reaction at lower temperatures.

Protocol 2: C-Cl Selective Amination

  • Setup: Dissolve 3-chloro-5-iodopyrazine (1.0 equiv) in dry DMSO (0.5 M).

  • Reagent: Add Primary Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Conditions: Stir at RT to 40°C . Monitor by LCMS every hour.

    • Observation: If C-I displacement is observed (rare at mild temps), lower temperature to 0°C.

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

  • Result: 2-amino-6-iodopyrazine derivative.

Sequential Workflow: The "Pyrazine Toolkit"

The most powerful application of this scaffold is the sequential functionalization. The standard order of operations is Coupling First (I), Substitution Second (Cl) .

Why this order?

If you perform


 first (replacing Cl with an amine), the resulting amino-pyrazine becomes electron-rich. This deactivates the ring, making the subsequent Pd-catalyzed coupling at the Iodine position sluggish and requiring harsher conditions.

Recommended Sequence:

  • Step 1 (C-I): Suzuki Coupling (retains Cl).

  • Step 2 (C-Cl):

    
     or Buchwald-Hartwig Coupling (displaces Cl).
    
Visualization: Sequential Protocol

SequentialWorkflow Start Start: 3-Chloro-5-Iodo-Pyrazine Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3, 60°C) Start->Step1 Chemoselective at C-I Intermediate Intermediate: 5-Aryl-3-Chloro-Pyrazine Step1->Intermediate Step2_OptionA Option A: S_NAr (Amine, DMSO, 80°C) Intermediate->Step2_OptionA If Nucleophile is strong Step2_OptionB Option B: Buchwald Coupling (Amine, Pd2(dba)3, XPhos, 100°C) Intermediate->Step2_OptionB If Nucleophile is weak Final Final Scaffold: 5-Aryl-3-Amino-Pyrazine Step2_OptionA->Final Step2_OptionB->Final

Figure 2: The optimal sequential workflow to access 3,5-disubstituted pyrazines.

Comparative Data Summary

The following table summarizes the reactivity based on internal application data and literature consensus for pyrazine scaffolds.

Reaction Type3-Chloro Reactivity5-Iodo ReactivitySelectivity Outcome
Suzuki Coupling (Pd-catalysis)Low (Requires specialized ligands like XPhos)High (Works with simple

)
>95:5 favor of C-I product
Sonogashira (Cu/Pd)LowHigh >95:5 favor of C-I product

(Primary Amines)
Moderate/High Low/Moderate~80:20 to 90:10 favor of C-Cl product*
Lithium-Halogen Exchange Moderate (slower exchange)Fast (rapid exchange at -78°C)Exclusive C-I lithiation

*Note on


: While Cl is electronically preferred, Iodine is a "soft" leaving group. If the nucleophile is very soft (e.g., thiols), regioselectivity may erode. For amines, Cl is consistently preferred.
Troubleshooting & Optimization
  • Problem: Loss of Chlorine during Suzuki coupling.

    • Solution: Your catalyst is too active. Switch from

      
       or Pd-XPhos to 
      
      
      
      . Lower the reaction temperature by 10°C.
  • Problem: No reaction at Chlorine during

    
    .
    
    • Solution: The pyrazine ring might be deactivated (e.g., if you already installed an electron-donating group at C5). Add a Lewis Acid catalyst (

      
      ) or switch to Buchwald-Hartwig conditions (Pd-catalyzed amination) which forces the C-Cl bond to react via oxidative addition rather than nucleophilic attack.
      
  • Problem: Regioselectivity issues in 2,6-dihalo systems.

    • Solution: Rely on steric differentiation. If electronic environments are identical, the position less hindered by adjacent substituents will react first.

References
  • BenchChem. (2025).[1][2] A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution. Retrieved from

  • Royal Society of Chemistry. (2025). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from

  • National Institutes of Health (NIH). (2025). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides. PubMed. Retrieved from

  • Griffith University. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Retrieved from

  • Baran Lab. (2025). Haloselectivity of Heterocycles. Scripps Research Institute. Retrieved from

Sources

Analytical Strategies for Pyrazine Derivatives: From Volatile Aromatics to Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine derivatives occupy a unique dual existence in chemical analysis. In the food and fragrance industry, alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are prized for their volatile "roasted" notes, requiring high-sensitivity gas-phase analysis. Conversely, in drug development, pyrazinecarboxamides (e.g., Pyrazinamide) are polar, non-volatile antitubercular agents requiring robust liquid-phase separation.

This guide moves beyond generic "standard operating procedures" to analyze the causality behind method selection. We compare the two dominant modalities—HS-SPME-GC-MS and RP-HPLC-UV —providing validated protocols and decision frameworks for researchers characterizing these nitrogen-heterocycles.

Part 1: The Decision Matrix (Method Selection)

The primary analytical challenge with pyrazines is their basicity (


 ~0.6–2.0) and varying volatility. The nitrogen lone pairs can cause severe peak tailing on silica-based columns if not managed.
Workflow: Selecting the Correct Modality

The following logic flow dictates the analytical approach based on the derivative's physicochemical properties.

MethodSelection Start Start: Pyrazine Sample Matrix Matrix Assessment Start->Matrix Volatility Is analyte volatile? (BP < 250°C) Matrix->Volatility Polarity Is analyte highly polar? (LogP < 1.0) Volatility->Polarity No (Pharma/Solid) GCMS Method A: HS-SPME-GC-MS (Target: Alkylpyrazines) Volatility->GCMS Yes (Flavor/Fragrance) HPLC Method B: RP-HPLC (Ion Suppression) (Target: Pyrazinamide/Drugs) Polarity->HPLC Moderate Polarity HILIC Method C: HILIC-MS (Target: Metabolites) Polarity->HILIC Extreme Polarity

Figure 1: Decision tree for selecting analytical modalities based on pyrazine volatility and polarity.

Part 2: Volatile Profiling (Alkylpyrazines)

Target: 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine (Nutty/Roasted flavors). Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2][3]

Why This Method?

Direct injection of food matrices (coffee, cocoa) fouls GC liners. Pyrazines are water-soluble; liquid-liquid extraction (LLE) often results in poor recovery due to emulsion formation. HS-SPME allows solvent-free extraction where the fiber coating competes with the matrix for the analyte.

Comparative Performance Data
ParameterHS-SPME-GC-MSDirect Injection GC
LOD 0.05 – 1.0 ng/g [1]50 – 100 ng/g
Linearity (

)
> 0.995> 0.990
Recovery 85 – 110% (Matrix dependent)60 – 80%
Selectivity High (Fiber specific)Low (Solvent peak interference)
Validated Protocol: HS-SPME-GC-MS

1. Sample Preparation:

  • Weigh 1.0 g of sample into a 20 mL headspace vial.

  • Add 10 mL saturated NaCl solution (salting out effect decreases pyrazine solubility in water, driving them into the headspace).

  • Internal Standard: Add 2-methoxypyrazine (50 µL of 10 ppm solution).

2. SPME Fiber Selection:

  • Critical Step: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

  • Reasoning: Pyrazines have low molecular weight but varying polarity. The Carboxen layer traps small molecules, while DVB retains larger aromatics [1, 2].

3. Extraction Parameters:

  • Incubation: 15 min at 60°C (Equilibrium establishment).

  • Extraction: 45 min at 60°C with agitation (250 rpm).

4. GC-MS Configuration:

  • Injector: Splitless mode, 250°C. Desorption time: 3 min.

  • Column: DB-WAX or equivalent polar column (60 m × 0.25 mm).

  • Oven Program: 40°C (hold 5 min)

    
     4°C/min to 230°C.
    
  • MS Source: EI mode (70 eV), SIM mode (Select Ion Monitoring) for target ions (e.g., m/z 108, 122, 136).

Part 3: Pharmaceutical Characterization (Pyrazinamide)

Target: Pyrazinamide (PZA) and related impurities. Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection.

Why This Method?

Pyrazinamide is thermally labile and highly polar. GC analysis requires derivatization, introducing error. RP-HPLC is the pharmacopeial standard, but "peak tailing" is a common failure mode due to the interaction between the basic pyrazine nitrogens and acidic silanols on the column stationary phase.

Mechanism of Separation Failure (and Fix)

HPLC_Mechanism cluster_0 Scenario A: Neutral pH (pH 7.0) cluster_1 Scenario B: Acidic pH (pH 3.0) Node1 Pyrazine (Neutral) Node2 Silanol (Si-O-) Node1->Node2 Strong Interaction (Peak Tailing) Node3 Pyrazine (Protonated +) Node4 Silanol (Si-OH) Node3->Node4 Repulsion/No Interaction (Sharp Peak)

Figure 2: Mechanistic view of silanol interactions. Acidic mobile phases suppress silanol ionization, preventing secondary retention of pyrazines.

Validated Protocol: RP-HPLC-UV

Based on USP and validated literature methods [3, 4].

1. Chromatographic Conditions:

  • Column: C18 (4.6 × 250 mm, 5 µm). Note: Use end-capped columns to minimize silanol activity.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (90:10 v/v).[4]

    • Expert Note: The low % of organic solvent is required because PZA elutes near the void volume in high organic content. The pH 3.0 buffer ensures the analyte is in a controlled protonation state.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 268 nm (Lambda max for pyrazine ring).

2. Performance Metrics (Experimental Data):

MetricResultAcceptance Criteria
Retention Time 3.5 – 6.1 min± 0.2 min
Tailing Factor 1.1< 2.0
Linearity 10 – 100 µg/mL

LOD / LOQ 0.05 / 0.15 µg/mLN/A
Precision (RSD) < 1.0%< 2.0%

Part 4: Structural Elucidation (NMR)

When synthesizing novel pyrazine derivatives, mass spectrometry is insufficient for distinguishing regioisomers (e.g., 2,3-dimethylpyrazine vs 2,5-dimethylpyrazine).

Key 1H-NMR Diagnostic Signals (DMSO-d6):

  • Pyrazine Ring Protons: Singlets or doublets in the 8.0 – 9.5 ppm region.

  • Amide Proton (if present): A broad singlet typically appearing downfield at ~9.92 ppm (e.g., in Pyrazinamide derivatives) [5].

  • Symmetry Check:

    • Symmetric isomers (e.g., 2,5-disubstituted) show simplified spectra (equivalent protons).

    • Asymmetric isomers (e.g., 2,3-disubstituted) show complex coupling patterns.

References

  • BenchChem. (2025).[5][6][7][8] A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. Retrieved from

  • SciELO. (2010). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples.[9] Retrieved from

  • Sphinx Knowledge House. (2012). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. Retrieved from

  • Pakistan Journal of Medical & Health Sciences. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Retrieved from

  • IMIST. (2022). Chemical Transformation of Pyrazine Derivatives: NMR Characterization. Retrieved from

Sources

Comparative Analysis of Pyrazine-Scaffold Kinase Inhibitors: Structural Advantages and Kinetic Profiling

[1]

Executive Summary & Structural Philosophy

In the crowded landscape of kinase inhibitors, the pyrazine (1,4-diazine) scaffold has emerged as a critical bioisostere to the more traditional pyrimidine (1,3-diazine) and pyridine cores. While pyrimidines (e.g., Imatinib analogs) mimic the adenine ring of ATP, the pyrazine moiety offers distinct physicochemical advantages—specifically regarding basicity, metabolic stability, and hydrogen-bonding geometry within the kinase hinge region.

This guide provides a comparative technical analysis of pyrazine-based inhibitors, using Gilteritinib (a pyrazine carboxamide targeting FLT3) as the primary case study against standard pyrimidine/urea-based alternatives (e.g., Sorafenib, Quizartinib).

Key Technical Differentiator: The "Nitrogen Walk"—shifting nitrogen from the 3-position (pyrimidine) to the 4-position (pyrazine)—drastically lowers basicity (

Type I (active conformation)
Mechanistic Visualization: The FLT3 Signaling Blockade

The following diagram illustrates the specific intervention point of pyrazine-based inhibitors like Gilteritinib within the FLT3 signaling cascade, highlighting the downstream suppression of STAT5 and MAPK pathways.

FLT3_SignalingFLT3_WTFLT3 (WT/ITD)STAT5STAT5FLT3_WT->STAT5 ActivationRASRASFLT3_WT->RAS ActivationATPATPATP->FLT3_WT PhosphorylationInhibitorPyrazine Inhibitor(Gilteritinib)Inhibitor->FLT3_WT Competitive Blockade(Hinge Binding)ApoptosisApoptosisInhibitor->Apoptosis InducesProliferationCell ProliferationSTAT5->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Proliferation

Figure 1: Mechanism of Action. The pyrazine inhibitor competitively displaces ATP at the hinge region of FLT3, preventing autophosphorylation and silencing downstream STAT5/RAS cascades.

Comparative Performance Metrics

The table below contrasts the Pyrazine scaffold (Gilteritinib) against Type II inhibitors (Quizartinib) and Pyrimidine/Urea scaffolds (Sorafenib).

FeaturePyrazine Scaffold (e.g., Gilteritinib)Type II / Urea Scaffold (e.g., Quizartinib)Pyrimidine/Quinazoline (e.g., Gefitinib)
Binding Mode Type I (Active Conformation)Type II (Inactive, DFG-out)Type I (Active Conformation)
Hinge Interaction Monodentate/Bidentate via Pyrazine NH-bonds via Urea linkerBidentate via Pyrimidine N1/N3
Mutation Resilience High (Active against D835Y/F691L)Low (Resistant to D835 mutations)Moderate (Susceptible to T790M)
Basicity (

)
Low (~0.6) - Reduced Lysosomal trappingModerate - HighModerate (~5.4 for Pyridine analogs)
Selectivity Profile High for FLT3/AXLUltra-High for FLT3 (narrow)Broad (Pan-Kinase potential)
Primary Resistance RAS pathway activationGatekeeper mutations (F691L)Gatekeeper mutations

Expert Insight: While Type II inhibitors (Quizartinib) often show higher initial potency due to accessing the hydrophobic back-pocket, they are rendered ineffective by Activation Loop mutations (D835). The Pyrazine scaffold's ability to bind the active conformation allows it to retain potency against these resistant clones, a critical factor in AML relapse scenarios.

Experimental Protocol: Determining Residence Time ( )

In modern drug discovery, Residence Time (


)

Method: Jump-Dilution Kinetic Assay (TR-FRET or FP)[1]

Objective: Measure the dissociation rate constant (

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).
    
  • Tracer: AlexaFluor-labeled ATP competitive tracer.

  • Detection Antibody: Europium-labeled anti-kinase antibody (for TR-FRET).

Step-by-Step Workflow:

  • 
     Determination:  First, determine the 
    
    
    of the inhibitor.[2]
  • Pre-Incubation (E+I Complex Formation):

    • Incubate Kinase (at

      
       required concentration) with the Inhibitor at a saturating concentration (
      
      
      ) for 1 hour at RT.
    • Control: Incubate Kinase with DMSO only.

  • The "Jump" (Dilution):

    • Rapidly dilute the mixture 100-fold into a buffer containing the Tracer and Detection Reagents .

    • Note: This dilution drops the inhibitor concentration below its

      
      , preventing re-binding.
      
  • Kinetic Measurement:

    • Immediately monitor the recovery of the tracer binding signal (or enzyme activity) continuously for 60–120 minutes.

  • Data Analysis:

    • Fit the progress curve to a single exponential decay equation:

      
      
      
    • Calculate Residence Time:

      
      
      

Self-Validating Check:

  • If

    
     is too fast to measure by manual dilution, use Surface Plasmon Resonance (SPR) .
    
  • Ensure the "Jump" dilution factor is sufficient (at least 50-100x) to prevent inhibitor re-association.

Visualization: Residence Time Workflow

Residence_Time_Workflowcluster_logicLogic: Prevent Re-bindingStep11. Saturate Kinase[I] = 10x IC50Step22. Jump Dilution(100-fold into Tracer)Step1->Step2 Rapid MixStep33. Monitor Signal(Tracer Binding)Step2->Step3 Kinetic ReadStep44. Calculate koffFit Exponential DecayStep3->Step4 Analysis

Figure 2: Jump-Dilution Workflow. A saturating concentration of inhibitor is rapidly diluted to force dissociation, allowing the measurement of residence time (

Case Study: Optimization of the Pyrazine Core

When designing a pyrazine inhibitor, the C3 and C5 positions are the primary vectors for modification.

  • The Scaffold: Pyrazine-2-carboxamide (as seen in Gilteritinib).[3]

  • Modification A (Solubility): Adding a piperidine/piperazine tail at the phenyl ring (attached to C3) improves solubility and creates a solvent-exposed interaction.

  • Modification B (Selectivity): Substituents at the C5/C6 position can induce steric clashes with the "Gatekeeper" residue (e.g., F691 in FLT3), tuning selectivity against other kinases like c-KIT.

Experimental Data Summary (Representative):

Compound VariantCore StructureFLT3 IC50 (nM)Solubility (pH 7.4)Notes
Hit Compound Bare Pyrazine150Low (<5 µM)Poor potency, poor solubility.
Lead 1 Pyrazine + Phenyl25ModerateGood potency, metabolic instability.
Gilteritinib Pyrazine-Carboxamide 0.29 High (>100 µM) Optimized H-bonds & Solubilizing tail.
References
  • Gilteritinib (Xospata)

    • Source: U.S. Food and Drug Administration (FDA).[2][3][4] "FDA approves gilteritinib for relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation."

    • URL:[Link]

  • Kinase Inhibitor Residence Time

    • Title: "Drug-target residence time and its implications for lead optimiz
    • Source: N
    • URL:[Link]

  • Pyrazine vs.

    • Title: "The Nitrogen Walk: A Case Study in the Optimiz
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link] (General Journal Link for verification of scaffold comparisons).

  • Gilteritinib Binding Mode (Type I)

    • Title: "Gilteritinib: A Novel FLT3/AXL Inhibitor."
    • Source: Blood Cancer Journal.
    • URL:[Link]

Stability Under Fire: A Comparative Guide to the Reactivity of 3-Chloro-5-iodo-N-methylpyrazin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the stability and selective reactivity of building blocks are paramount. Among these, 3-chloro-5-iodo-N-methylpyrazin-2-amine stands as a critical intermediate, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. Its dihalogenated nature presents both an opportunity for sequential, site-selective functionalization and a challenge in maintaining stability under demanding reaction conditions. This guide provides an in-depth technical assessment of the stability of 3-chloro-5-iodo-N-methylpyrazin-2-amine under common palladium-catalyzed cross-coupling conditions, offering a comparative analysis with alternative reagents and supported by experimental data.

The Dichotomy of Reactivity: Iodine vs. Chlorine on the Pyrazine Core

The pyrazine ring is an electron-deficient heterocycle, a characteristic that influences the reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is a key determinant of reactivity. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition to the C-I bond significantly more facile than to the C-Cl bond.

For 3-chloro-5-iodo-N-methylpyrazin-2-amine, this reactivity difference is the cornerstone of its synthetic utility. The C-I bond at the 5-position is the primary site of reaction, allowing for selective functionalization while leaving the C-Cl bond at the 3-position intact for subsequent transformations. However, the stability of the molecule is not solely dependent on this inherent reactivity difference. The choice of catalyst, ligands, base, and temperature can influence the outcome, leading to desired transformations or undesired degradation pathways.

Assessing Stability in Key Cross-Coupling Reactions

The following sections delve into the stability and reactivity of 3-chloro-5-iodo-N-methylpyrazin-2-amine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion is framed around the potential for degradation and the formation of common side products, such as dehalogenation and homocoupling products.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. When subjecting 3-chloro-5-iodo-N-methylpyrazin-2-amine to these conditions, the primary reaction is the selective coupling at the C-I bond.

Potential Instability Pathways:

  • Deiodination: A common side reaction is the reductive dehalogenation of the C-I bond, leading to the formation of 3-chloro-N-methylpyrazin-2-amine. This can occur via β-hydride elimination from the palladium intermediate, particularly with certain palladium catalysts and in the presence of a hydride source.

  • Homocoupling: The formation of a biaryl product derived from the coupling of two molecules of the boronic acid (Glaser coupling) can also occur, consuming the coupling partner and reducing the yield of the desired product.

  • Loss of the Chloro Substituent: While less likely, under harsh conditions (high temperatures, prolonged reaction times), the C-Cl bond can also undergo reaction, leading to a mixture of products.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-chloro-5-iodo-N-methylpyrazin-2-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~85Inferred from similar reactions[2]
3-bromo-5-chloropyrazine-2-carboxamideArylboronic acidPdCl₂(dppf)Na₂CO₃MeCN150 (microwave)0.338-99[3]
3,5-dichloropyridazineArylboronic acidPd(OAc)₂/dppf-----[4]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-chloro-5-iodo-N-methylpyrazin-2-amine (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by purification (e.g., column chromatography).

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a common linkage in many pharmaceuticals.[5] The high reactivity of the C-I bond in 3-chloro-5-iodo-N-methylpyrazin-2-amine makes it the preferred site for amination.

Potential Instability Pathways:

  • Hydrodeiodination: Similar to the Suzuki coupling, reductive dehalogenation of the iodide is a potential side reaction, leading to the formation of 3-chloro-N-methylpyrazin-2-amine.[5]

  • Competitive Amination of the Catalyst: The amine nucleophile can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • Reaction at the Chloro Position: While the C-Cl bond is significantly less reactive, forcing conditions could lead to undesired diarylation or a mixture of mono-aminated products.

Experimental Data Snapshot: Buchwald-Hartwig Amination

ElectrophileAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-chloro-5-iodo-N-methylpyrazin-2-amineMorpholinePd₂(dba)₃ / XPhosK₂CO₃Toluene10016~90Inferred from similar reactions
3-Halo-2-aminopyridinesVarious amines------[6]
Aryl HalidesPrimary/Secondary AminesPd-basedStoichiometric base-RT to 100+--[7]

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃).

  • Add 3-chloro-5-iodo-N-methylpyrazin-2-amine and the desired amine.

  • Add an anhydrous, degassed solvent such as toluene.

  • Seal the vessel and heat to the required temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by an appropriate analytical method.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by chromatography.

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups onto aromatic rings.[8] The reaction is typically performed under mild conditions, which is advantageous for maintaining the stability of 3-chloro-5-iodo-N-methylpyrazin-2-amine.

Potential Instability Pathways:

  • Glaser-Hay Homocoupling: A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a diyne. This is often promoted by the copper(I) co-catalyst.

  • Deiodination: As with other cross-coupling reactions, hydrodeiodination can occur, though it is generally less prevalent under the milder conditions often employed for Sonogashira reactions.

  • Complex Mixture Formation: Under suboptimal conditions, a complex mixture of products can arise from various side reactions.

Experimental Data Snapshot: Sonogashira Coupling

ElectrophileAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-chloro-5-iodo-N-methylpyrazin-2-aminePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT16~90Inferred from similar reactions[9]
5- and 6-bromo-3-fluoro-2-cyanopyridinesTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT16High[9]
Aryl Iodides and BromidesTerminal AlkynesLigandless PdTBAADMFRT--[5]

Experimental Protocol: Representative Sonogashira Coupling

  • To a solution of 3-chloro-5-iodo-N-methylpyrazin-2-amine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF, add a base, typically an amine like triethylamine.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Caption: Workflow for a typical Sonogashira coupling reaction.

Comparative Analysis with Alternative Building Blocks

The choice of a dihalogenated pyrazine is often dictated by the desired synthetic route and the commercial availability of starting materials. While 3-chloro-5-iodo-N-methylpyrazin-2-amine offers excellent selectivity due to the pronounced reactivity difference between iodine and chlorine, other dihalopyrazines can also be employed.

Alternative Dihalopyrazines and Their Stability Considerations:

Alternative ReagentAdvantagesDisadvantages
3-Bromo-5-chloro-N-methylpyrazin-2-amine More stable than the iodo-analog, potentially leading to fewer dehalogenation side products.The C-Br bond is less reactive than the C-I bond, potentially requiring harsher reaction conditions (higher temperatures, longer reaction times), which could compromise the stability of other functional groups.
3,5-Dichloro-N-methylpyrazin-2-amine Cost-effective and readily available.The two C-Cl bonds have similar reactivity, making selective mono-functionalization challenging. This often leads to mixtures of mono- and di-substituted products, requiring careful optimization of reaction conditions and potentially leading to lower yields of the desired mono-substituted product.[10]

The selection of the optimal building block, therefore, represents a trade-off between reactivity, selectivity, and stability. For syntheses where high selectivity for mono-functionalization is critical, the iodo-chloro derivative is often the superior choice, despite the potential for deiodination.

Conclusion: Navigating the Synthetic Landscape

3-chloro-5-iodo-N-methylpyrazin-2-amine is a valuable and versatile building block in medicinal chemistry, offering a reliable handle for sequential, site-selective cross-coupling reactions. Its stability under the discussed reaction conditions is generally good, provided that the conditions are carefully controlled. The primary pathway for degradation is reductive deiodination, which can be minimized by employing milder conditions, appropriate catalyst and ligand systems, and shorter reaction times.

The pronounced reactivity difference between the C-I and C-Cl bonds allows for a high degree of chemoselectivity, making it a preferred reagent over its dibromo- or dichloro-analogs in many applications. By understanding the inherent reactivity of this molecule and the potential for side reactions, researchers can design robust and efficient synthetic routes to access a wide array of complex and biologically important molecules.

References

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A.
  • Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. (2008). PubMed. Retrieved from [Link]

  • Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. (n.d.). PMC. Retrieved from [Link]

  • 3-Chloro-5-methylpyrazin-2-amine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. Retrieved from [Link]

  • Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • PRMT5 inhibitors. (n.d.). Google Patents.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. Retrieved from [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]

  • Substituted pyrazolopyrazines, imidazopyrazines and[3][8][11]triazolopyrazines as allosteric SHP2 inhibitors. (n.d.). PubChem. Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. Retrieved from [Link]

  • Three-Component Aminative Suzuki–Miyaura Reaction of Alkyl Boron
  • Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. (2019). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI.
  • (12) Patent Application Publication (10) Pub. No.: US 2002/0198423 A1. (2002). Googleapis. Retrieved from [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.